molecular formula C10H11NO B1294800 4-Isopropylphenyl isocyanate CAS No. 31027-31-3

4-Isopropylphenyl isocyanate

Cat. No.: B1294800
CAS No.: 31027-31-3
M. Wt: 161.2 g/mol
InChI Key: PJVRNNRZWASOIT-UHFFFAOYSA-N
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Description

4-Isopropylphenyl isocyanate is an organic compound with the molecular formula C10H11NO. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications .

Preparation Methods

4-Isopropylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-isopropylphenylamine with phosgene, resulting in the formation of the isocyanate group. Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production often involves the use of phosgene due to its efficiency in forming isocyanates .

Chemical Reactions Analysis

4-Isopropylphenyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and catalysts such as tertiary amines or metal salts. Major products formed from these reactions include urethanes, ureas, and other substituted derivatives .

Scientific Research Applications

4-Isopropylphenyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is the basis for its use in forming urethanes and ureas, which are important in various industrial and research applications .

Comparison with Similar Compounds

4-Isopropylphenyl isocyanate can be compared with other isocyanates such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the isopropyl group, which can influence its chemical behavior and applications .

Properties

IUPAC Name

1-isocyanato-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVRNNRZWASOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184999
Record name p-Isopropylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31027-31-3
Record name 4-Isopropylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31027-31-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropylphenyl isocyanate
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Record name p-Isopropylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropylphenyl isocyanate
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Record name 4-Isopropylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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